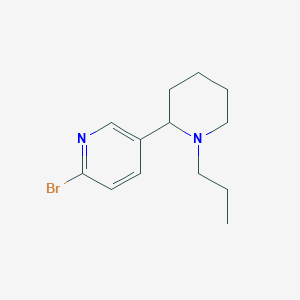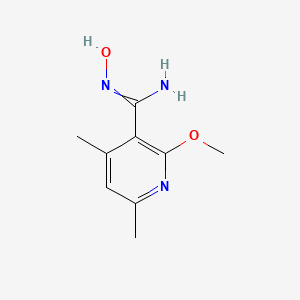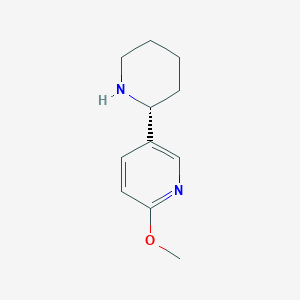
(R)-2-Methoxy-5-(piperidin-2-yl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-2-Methoxy-5-(piperidin-2-yl)pyridine is an organic compound that features a pyridine ring substituted with a methoxy group and a piperidinyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Methoxy-5-(piperidin-2-yl)pyridine typically involves the reaction of a piperidine derivative with a methoxy-substituted pyridine. One common method includes the bromination of 2-methoxypyridine followed by a nucleophilic substitution reaction with piperidine. The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran under reflux conditions .
Industrial Production Methods
Industrial production of ®-2-Methoxy-5-(piperidin-2-yl)pyridine may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions can further enhance the efficiency of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
®-2-Methoxy-5-(piperidin-2-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The pyridine ring can be reduced to a piperidine ring under hydrogenation conditions.
Substitution: The methoxy group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is typically used.
Substitution: Nucleophiles such as sodium amide or thiolates in polar aprotic solvents like dimethyl sulfoxide are commonly employed.
Major Products
Oxidation: Formation of 2-hydroxy-5-(piperidin-2-yl)pyridine or 2-carbonyl-5-(piperidin-2-yl)pyridine.
Reduction: Formation of 2-methoxy-5-(piperidin-2-yl)piperidine.
Substitution: Formation of 2-substituted-5-(piperidin-2-yl)pyridine derivatives
Wissenschaftliche Forschungsanwendungen
®-2-Methoxy-5-(piperidin-2-yl)pyridine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the synthesis of dyes and functional materials
Wirkmechanismus
The mechanism of action of ®-2-Methoxy-5-(piperidin-2-yl)pyridine involves its interaction with specific molecular targets. The piperidinyl group can interact with receptor sites, while the methoxy group can participate in hydrogen bonding or other interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-3-(Piperidin-2-yl)pyridine: Similar structure but lacks the methoxy group.
2-Methoxy-5-(piperidin-2-yl)benzene: Similar functional groups but different core structure.
2-Methoxy-5-(piperidin-2-yl)thiophene: Similar functional groups but different heterocyclic ring.
Uniqueness
®-2-Methoxy-5-(piperidin-2-yl)pyridine is unique due to the presence of both a methoxy group and a piperidinyl group on the pyridine ring. This combination of functional groups provides distinct chemical properties and reactivity, making it valuable in various synthetic and research applications .
Eigenschaften
Molekularformel |
C11H16N2O |
|---|---|
Molekulargewicht |
192.26 g/mol |
IUPAC-Name |
2-methoxy-5-[(2R)-piperidin-2-yl]pyridine |
InChI |
InChI=1S/C11H16N2O/c1-14-11-6-5-9(8-13-11)10-4-2-3-7-12-10/h5-6,8,10,12H,2-4,7H2,1H3/t10-/m1/s1 |
InChI-Schlüssel |
PZPSASQDMBLQNN-SNVBAGLBSA-N |
Isomerische SMILES |
COC1=NC=C(C=C1)[C@H]2CCCCN2 |
Kanonische SMILES |
COC1=NC=C(C=C1)C2CCCCN2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


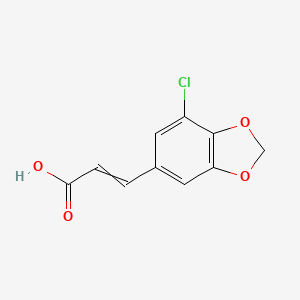

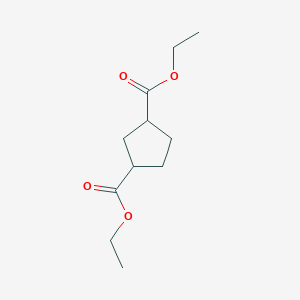


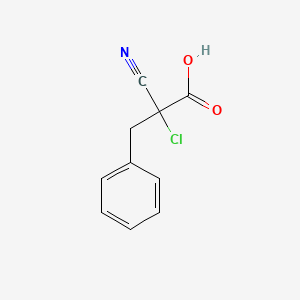

![ethyl 2-[(1R)-1-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-1,3-thiazole-4-carboxylate](/img/structure/B15060555.png)

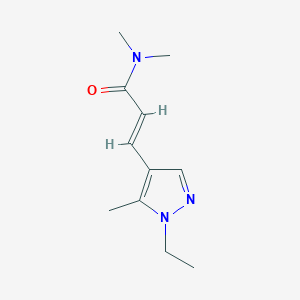
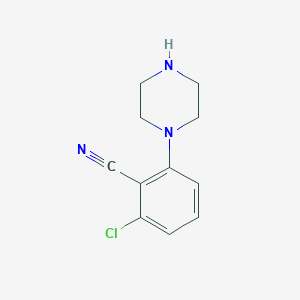
![rac-methyl (1R,2S,5S)-3-azabicyclo[3.2.0]heptane-2-carboxylate hydrochloride](/img/structure/B15060578.png)
